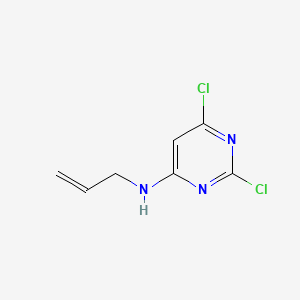

N-allyl-2,6-dichloropyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOCGNBBQCVPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of N Allyl 2,6 Dichloropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing chloropyrimidines. The pyrimidine ring's nitrogen atoms lower the electron density at the carbon positions, facilitating attack by nucleophiles and stabilizing the resulting anionic intermediate.

In the case of N-allyl-2,6-dichloropyrimidin-4-amine, the two chlorine atoms at the C-2 and C-6 positions are the primary sites for SNAr reactions. Due to the symmetry of the parent 4-amino-2,6-dichloropyrimidine (B161716) framework, these two positions are chemically equivalent. Therefore, a monosubstitution reaction will yield a single positional isomer, with the nucleophile replacing the chlorine at either the C-2 or C-6 position.

Studies on the closely related 4,6-dichloropyrimidine (B16783) have demonstrated that selective monoamination can be achieved under controlled conditions. For example, the reaction with various adamantane-containing amines proceeds smoothly to give the monosubstituted product in moderate to excellent yields nih.gov. This indicates that selective substitution on the this compound scaffold is feasible. Introducing a second nucleophile to displace the remaining chlorine atom typically requires more forcing conditions or the use of palladium catalysis nih.gov.

Table 1: Monoamination Reactions on the Related 4,6-Dichloropyrimidine Scaffold with Adamantane-Containing Amines nih.gov

| Entry | Amine | Product | Yield (%) |

| 1 | N-[2-(1-Adamantyloxy)ethyl]amine | N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine | 99 |

| 2 | N-(1-Adamantyl)amine | N-(1-Adamantyl)-6-chloropyrimidin-4-amine | 65 |

| 3 | N-[(2-Adamantyl)methyl]amine | N-[(2-Adamantyl)methyl]-6-chloropyrimidin-4-amine | 76 |

The N-allyl group at the C-4 position exerts both electronic and steric influences on the reactivity of the pyrimidine ring. Electronically, the amino group (-NHR) is considered an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the powerful electron-withdrawing nature of the two ring nitrogens overcomes this deactivation, leaving the C-2 and C-6 positions susceptible to SNAr mdpi.comresearchgate.net.

The steric bulk of the N-allyl moiety can also play a role. While smaller than the bulky adamantyl groups used in comparative studies, the allyl group can influence the approach of incoming nucleophiles. Research on related systems has shown that increased steric hindrance near the reaction center can lead to lower reaction yields, highlighting the sensitivity of the substitution to steric effects nih.gov. The allyl group's carbon-carbon double bond does not typically participate in the SNAr mechanism but remains a functional handle for potential subsequent transformations.

The mechanism of SNAr reactions on pyrimidine systems is generally accepted to be a two-step process involving the formation and subsequent decomposition of a Meisenheimer complex stackexchange.comchemrxiv.org.

The substrate's structure is paramount for SNAr reactivity. The two nitrogen atoms in the pyrimidine ring are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction mdpi.comresearchgate.net.

The characteristics of the nucleophile are equally critical. A wide range of nucleophiles can be employed, with amines being very common. The reaction's outcome can be influenced by the nucleophile's hardness or softness. In studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, it was found that hard nucleophiles, such as alkoxide ions generated from alcoholic solvents and a base, can compete with softer amine nucleophiles, leading to a mixture of amination and solvolysis products mdpi.comresearchgate.net. The steric profile of the nucleophile also matters; sterically hindered amines have been shown to react with lower efficiency in substitutions on the 4,6-dichloropyrimidine core nih.gov.

Solvent choice significantly impacts the rate and outcome of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF) are frequently used because they effectively solvate the counter-cation of the nucleophile while leaving the nucleophile itself relatively free, enhancing its reactivity nih.gov. Protic solvents such as ethanol (B145695) can also be used, but under basic conditions, they can act as nucleophiles themselves, leading to solvolysis byproducts mdpi.com.

Temperature is a key parameter for controlling the reaction. Many SNAr aminations require heating to proceed at a practical rate mdpi.com. However, for highly activated substrates, such as those with additional electron-withdrawing groups, reactions can sometimes proceed even at very low temperatures wuxiapptec.com.

Mechanistic Investigations of SNAr Processes

Carbon-Carbon Bond Forming Reactions

The presence of two C-Cl bonds in this compound offers potential sites for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for creating complex molecules from halo-heterocyclic precursors.

While specific literature on carbon-carbon coupling reactions involving this compound is not prominent, the principles can be inferred from related systems. The key step in these catalytic cycles is often the oxidative addition of a low-valent metal, typically palladium(0), into the carbon-halogen bond baranlab.org. The feasibility of such reactions on the 4-amino-6-chloropyrimidine (B18116) scaffold has been demonstrated through the successful Pd(0)-catalyzed amination to form 4,6-diaminopyrimidines, a process mechanistically related to cross-coupling nih.gov. The regioselectivity of cross-coupling on polyhalogenated heterocycles can be complex, often influenced by a combination of steric effects, electronic factors, and the specific catalyst system employed wuxiapptec.combaranlab.org.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the dichloropyrimidine core is an excellent substrate for these transformations. nih.govsigmaaldrich.comnih.gov While studies specifically on this compound are not extensively detailed, the reactivity of the closely related 2-amino-4,6-dichloropyrimidine (B145751) and other 4,6-dichloropyrimidines provides significant insight.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, has been successfully applied to 4,6-dichloropyrimidines. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ with a phosphine (B1218219) ligand and a base like K₃PO₄ to yield 4,6-diarylpyrimidines. researchgate.net The reaction can be controlled to achieve mono- or di-arylation, providing a pathway to unsymmetrical products. researchgate.net

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org This method has been used to synthesize mono- and bis-alkynylpyrimidine derivatives from 2-amino-4,6-dichloropyrimidine. researchgate.net The reaction of 2-amino-4,6-dichloropyrimidine with one equivalent of a terminal alkyne, catalyzed by Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, predominantly yields 6-alkynyl-2-amino-4-chloropyrimidine derivatives. researchgate.net Using an excess of the alkyne can lead to the formation of 4,6-bis-alkynyl-2-aminopyrimidines. researchgate.net The reaction conditions are generally mild, often performed at room temperature with an amine base that can also function as the solvent. wikipedia.orgnih.gov

Negishi coupling , involving organozinc reagents, represents another viable strategy. These reactions can be performed in aqueous surfactant solutions like TPGS-750-M, where the organozinc halide is formed in situ and reacts with the aryl halide under palladium catalysis. sigmaaldrich.com

| Reaction Type | Substrate | Catalyst System | Base/Solvent | Product Type | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,6-Dichloropyrimidines | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | K₃PO₄ | 4,6-Diarylpyrimidines | researchgate.net |

| Sonogashira | 2-Amino-4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂/CuI | Amine Base (e.g., Diethylamine) | 6-Alkynyl-2-amino-4-chloropyrimidines | researchgate.net |

| Sonogashira (Di-substitution) | 2-Amino-4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂/CuI | Amine Base | 4,6-Bis-alkynyl-2-aminopyrimidines | researchgate.net |

| Negishi-like | Aryl Halides | Pd(Amphos)₂Cl₂ | TMEDA/Water with TPGS-750-M | Alkyl-substituted aromatics | sigmaaldrich.com |

Functionalization and Derivatization at Halogenated Positions

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). mdpi.com This allows for the sequential and often regioselective replacement of the halogens with a variety of nucleophiles, serving as a primary method for functionalization.

Amination is a common derivatization reaction. The reaction of 4,6-dichloropyrimidines with amines can be controlled to produce mono- or di-aminated products. For instance, reacting 4,6-dichloropyrimidine with adamantane-containing amines leads to monoamination, substituting one chlorine atom with the amino group. nih.gov The second chlorine can then be substituted in a subsequent step, potentially using a palladium-catalyzed Buchwald-Hartwig amination to introduce a different amino group. nih.gov Symmetrically substituted 4,6-dichloropyrimidines react well with various amines under conventional conditions with stoichiometric control. mdpi.com The use of a base such as triethylamine (B128534) (TEA) in refluxing ethanol provides suitable conditions for SNAr amination reactions. mdpi.com

Besides amines, other nucleophiles can be employed. Solvolysis reactions, where the solvent acts as the nucleophile (e.g., ethanol or methanol), can occur, especially in the presence of a strong base like NaOH which generates alkoxide ions. mdpi.com This allows for the introduction of alkoxy groups at the halogenated positions.

Intramolecular Cyclization Reactions Involving the N-Allyl Moiety

The N-allyl group provides a reactive handle for intramolecular cyclization, enabling the construction of complex, fused heterocyclic systems. This transformation is a key strategy for building molecular complexity from the pyrimidine scaffold.

Formation of Fused Heterocyclic Systems (e.g., Benzo[b]pyrimido[5,4-f]azepines)

A notable application of intramolecular cyclization is the synthesis of benzo[b]pyrimido[5,4-f]azepines. While research on the N-allyl isomer is limited, a highly relevant study demonstrates this transformation starting from the closely related 5-allyl-4,6-dichloropyrimidine (B100106). researchgate.net In this two-step process, an initial aromatic nucleophilic substitution of a chlorine atom with an N-substituted aniline (B41778) is performed. The resulting intermediate, which now contains both the allyl group and an aniline moiety, undergoes an acid-promoted intramolecular Friedel–Crafts cyclization. researchgate.net This cyclization involves the attack of the aniline's aromatic ring onto the allyl group, leading to the formation of the seven-membered azepine ring fused to the pyrimidine system. researchgate.net This efficient protocol yields polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines in moderate to very high yields. researchgate.net The resulting azepine ring typically adopts a boat conformation. researchgate.net

| Starting Material Class | Key Intermediate | Reaction Type | Fused Product | Source |

|---|---|---|---|---|

| 5-Allyl-4,6-dichloropyrimidines | 5-Allyl-4-anilino-6-chloropyrimidine | Intramolecular Friedel–Crafts Cyclization | Polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines | researchgate.net |

Reaction Mechanisms of Intramolecular Cyclization

The mechanism for the formation of benzo[b]pyrimido[5,4-f]azepines from allyl-substituted aminopyrimidines proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts reaction. researchgate.net The key steps are:

Nucleophilic Aromatic Substitution : A primary or secondary amine (such as an N-substituted aniline) displaces one of the chlorine atoms on the 5-allyl-4,6-dichloropyrimidine ring. This reaction is typically base-promoted. researchgate.net

Acid-Promoted Cyclization : The resulting intermediate is treated with acid. The acid protonates the double bond of the allyl group, generating a secondary carbocation.

Intramolecular Electrophilic Attack : The electron-rich aromatic ring of the aniline moiety acts as a nucleophile, attacking the carbocation. This forms the new carbon-carbon bond, closing the seven-membered azepine ring.

Rearomatization : A proton is lost from the site of attack on the aniline ring, restoring its aromaticity and yielding the final fused heterocyclic product. researchgate.net

Other Chemical Transformations

Reduction Studies of the Pyrimidine Ring System

The reduction of the pyrimidine ring in chloro- and amino-substituted pyrimidines can lead to saturated or partially saturated heterocyclic systems, though these products can be unstable. An investigation into the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine, the parent compound lacking the N-allyl group, provides critical insights. oregonstate.edu

Nuclear reduction of 4-amino-2,6-dichloropyrimidine was found to yield 4-amino-3,4,5,6-tetrahydropyrimidine. However, this reduced product is prone to degradation and decomposition, leading to the formation of several low molecular weight compounds. oregonstate.edu Upon basification of the hydrochloride salts isolated from the reduction mixture, the degradation products were identified via gas chromatography as ammonia, n-propylamine, propionaldehyde, and n-propanol. oregonstate.edu Further analysis suggested that the expected 4-amino-3,4,5,6-tetrahydropyrimidine undergoes hydrolytic cleavage and hydrogenolysis, which accounts for the observed fragments. A proposed mechanism involves the breakdown of the tetrahydropyrimidine (B8763341) ring, ultimately forming ammonia, n-propylamine, and carbon dioxide during the nuclear reduction process itself. oregonstate.edu

Condensation and Further Derivatization Reactions of this compound

The chemical scaffold of this compound presents multiple reactive sites, making it a versatile precursor for the synthesis of a variety of heterocyclic derivatives. The presence of the nucleophilic amino group, the electrophilic chlorine-substituted carbon atoms on the pyrimidine ring, and the reactive allyl group allows for a range of condensation and derivatization reactions. Research in this area has focused on leveraging these sites to construct more complex, often fused, heterocyclic systems.

One of the primary pathways for the derivatization of dichloropyrimidines is through nucleophilic aromatic substitution (SNAr) of the chlorine atoms. nih.govresearchgate.net These reactions are fundamental to building more complex molecular architectures. For instance, the chlorine atoms at the C2 and C6 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles, including amines. This reactivity allows for the sequential or simultaneous introduction of different substituents, leading to a diverse array of derivatives.

Furthermore, the allyl group attached to the exocyclic nitrogen atom provides a handle for a variety of transformations. These include intramolecular cyclization reactions, where the allyl group can react with other parts of the molecule to form new rings. Such cyclizations are often key steps in the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry.

Recent studies have explored the condensation of aminopyrimidine derivatives with various reagents to yield fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. These reactions often proceed through a one-pot, multi-component approach, highlighting the efficiency of such synthetic strategies. The general reactivity of the aminopyrimidine core suggests that this compound could undergo similar transformations.

Detailed research into the specific condensation and derivatization reactions of this compound has led to the synthesis of novel fused heterocyclic compounds. An important example is the intramolecular cyclization to form pyrimido[1,6-a]pyrimidine derivatives. This type of reaction underscores the utility of the allyl group as an internal building block for creating complex polycyclic structures.

A notable derivatization involves the reaction of this compound with hydrazine, followed by treatment with an appropriate reagent to induce cyclization, leading to the formation of triazolopyrimidine systems. This approach demonstrates a sequential condensation and cyclization strategy to build fused heterocyclic scaffolds.

The following table summarizes representative derivatization reactions starting from precursors related to this compound, illustrating the potential synthetic pathways for this compound.

| Starting Material | Reagents/Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | N-Adamantyl-6-chloropyrimidin-4-amine derivatives | nih.gov |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives, isopropanol, reflux | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines, weak bases | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

These examples, while not starting directly from this compound, showcase the established reactivity of the dichloropyrimidine core, which is directly applicable to the target compound. The presence of the N-allyl group in the target compound opens up additional avenues for derivatization, particularly through intramolecular reactions involving the double bond of the allyl moiety.

Spectroscopic and Structural Elucidation of N Allyl 2,6 Dichloropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

The ¹H NMR spectrum of N-allyl-2,6-dichloropyrimidin-4-amine is expected to exhibit characteristic signals for both the allyl and pyrimidine (B1678525) moieties. Based on data from structurally similar N-substituted 6-chloropyrimidin-4-amines, the chemical shifts (δ) can be predicted. nih.gov

The proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet in the aromatic region. The protons of the allyl group will present as a more complex system due to spin-spin coupling. The CH₂ group adjacent to the amine will likely be a doublet, the vinylic CH will be a multiplet, and the terminal =CH₂ protons will also appear as multiplets. The NH proton signal may be broad and its position can vary depending on the solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | Variable (e.g., 5.8-6.0) | Broad Singlet | - |

| H-5 (pyrimidine) | ~6.40 | Singlet | - |

| -CH₂- (allyl) | ~4.00 | Multiplet | ~5.0 |

| =CH- (allyl) | ~5.90 | Multiplet (ddt) | ~17.0, ~10.0, ~5.0 |

| =CH₂ (allyl, trans) | ~5.30 | Multiplet (dd) | ~17.0, ~1.5 |

Note: The predicted values are based on analogous compounds and may vary in experimental conditions.

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, distinct signals are expected for the pyrimidine ring carbons and the allyl group carbons. The carbons attached to chlorine (C-2 and C-6) and the carbon attached to the amino group (C-4) will appear at characteristic downfield shifts. Data from related dichloropyrimidine and aminopyrimidine derivatives aid in these assignments. nih.govnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 (pyrimidine) | ~161-163 |

| C-4 (pyrimidine) | ~158-160 |

| C-5 (pyrimidine) | ~100-105 |

| -CH₂- (allyl) | ~45 |

| =CH- (allyl) | ~134 |

Note: The predicted values are based on analogous compounds and may vary in experimental conditions.

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would show cross-peaks between the adjacent protons of the allyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal of the allyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the allyl group to the pyrimidine ring by showing a correlation from the CH₂ protons of the allyl group to the C-4 carbon of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can give clues about the structure through analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|

Note: The fragmentation pattern would likely involve the loss of the allyl group and chlorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic/vinylic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 |

| C=N, C=C stretch (pyrimidine ring) | 1500-1600 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. The IR spectra of related compounds like 2,4-dichloropyrimidine (B19661) and 5-amino-4,6-dichloropyrimidine (B16409) show characteristic bands for the pyrimidine ring and the C-Cl bonds. nih.govnist.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of related structures, such as derivatives of 2-amino-4,6-dichloropyrimidine (B145751), can offer insights.

It is anticipated that the pyrimidine ring would be essentially planar. The geometry around the exocyclic nitrogen atom would also be of interest, indicating the degree of conjugation with the ring. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the amine N-H group and the nitrogen atoms of the pyrimidine ring, would likely play a significant role in the crystal packing, potentially forming chains or sheets. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Geometry Optimization

The electronic structure and molecular geometry of N-allyl-2,6-dichloropyrimidin-4-amine can be reliably predicted using computational methods such as Density Functional Theory (DFT) and ab initio calculations. For the closely related analog, 2-amino-4,6-dichloropyrimidine (B145751), studies have been performed using methods like Møller-Plesset perturbation theory (MP2) and B3LYP with extended basis sets to determine its optimal molecular geometry. researchgate.net

These calculations indicate that the pyrimidine (B1678525) ring itself is nearly planar. The introduction of the N-allyl group at the 4-position is expected to cause minor deviations from planarity in the exocyclic amino group due to steric and electronic interactions. The geometry of the dichloropyrimidine core, including bond lengths and angles, is significantly influenced by the electronic effects of the chlorine and amine substituents.

Optimization of the molecular geometry of this compound would involve determining the most stable arrangement of its atoms in three-dimensional space. Key parameters that would be calculated include the bond lengths of the C-Cl, C-N, and C=C bonds, as well as the bond angles and dihedral angles within the pyrimidine ring and the N-allyl substituent. It is anticipated that the C-Cl bonds will be relatively long due to the electron-donating nature of the amino group, which can be rationalized through resonance structures that place some negative charge on the chlorine atoms.

Table 1: Predicted Geometrical Parameters for this compound (based on analogs)

| Parameter | Predicted Value (Angstroms/Degrees) | Basis of Prediction |

| C2-N(amine) Bond Length | ~1.35 Å | DFT calculations on aminopyrimidines |

| C4-Cl Bond Length | ~1.74 Å | DFT calculations on dichloropyrimidines |

| C5-C6 Bond Length | ~1.39 Å | DFT calculations on pyrimidine rings |

| C4-N-C(allyl) Bond Angle | ~120° | Standard sp2 hybridization |

| Pyrimidine Ring Dihedral Angles | Near 0° | Expected planarity of the aromatic ring |

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by quantifying various electronic parameters. For this compound, these calculations would focus on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the electron-donating amino group and the electron-withdrawing chlorine atoms will have opposing effects on the electronic properties of the pyrimidine ring. Computational studies on similar aminopyrimidines have shown that such substitutions can modulate the HOMO-LUMO gap. nih.govnih.gov

Other important reactivity descriptors that can be calculated include the ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters provide a quantitative measure of the molecule's stability and reactivity towards other chemical species. The molecular electrostatic potential (MEP) map would also be a valuable tool, as it visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. rsc.org

Table 2: Predicted Quantum Chemical Reactivity Parameters for this compound

| Parameter | Conceptual Significance | Predicted Trend |

| HOMO Energy | Electron-donating ability | Relatively high due to the amino group |

| LUMO Energy | Electron-accepting ability | Relatively low due to chlorine atoms |

| HOMO-LUMO Gap | Chemical reactivity | Moderate, indicating balanced stability and reactivity |

| Ionization Potential | Energy to remove an electron | Lowered by the amino substituent |

| Electron Affinity | Energy released on adding an electron | Increased by the chloro substituents |

Prediction of Reaction Mechanisms and Energy Profiles for Transformations

The most probable chemical transformations for this compound involve nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. Computational chemistry can be used to predict the mechanism and energy profiles of such reactions. The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com

For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. stackexchange.comacs.org However, the presence of an amino group at the 4-position in our target molecule alters the electronic landscape. Theoretical calculations, particularly the analysis of the LUMO and LUMO+1 orbitals, can predict which of the two chlorine atoms is more susceptible to nucleophilic attack. wuxiapptec.com By calculating the energies of the transition states and intermediates (such as the Meisenheimer complex) for attack at both C2 and C6, a complete energy profile for the reaction can be constructed. This would reveal the activation barriers for each pathway and thus predict the major product.

It is plausible that the N-allyl group could also participate in reactions, such as electrophilic addition to the double bond. Computational modeling could also explore the energy profiles for such transformations to assess their feasibility compared to substitution on the pyrimidine ring.

Conformational Analysis of the N-Allyl Moiety and Its Impact on Reactivity

For this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angles of the allyl group and calculating the energy at each point. This would identify the low-energy conformers and the energy barriers for interconversion between them. The orientation of the allyl group can have a significant impact on the reactivity of the pyrimidine ring. For instance, certain conformations might sterically hinder the approach of a nucleophile to the adjacent C-Cl bond, thereby influencing the regioselectivity of substitution reactions. Furthermore, the conformation of the allyl group could affect the electronic properties of the amino group through hyperconjugation, which in turn would modulate the reactivity of the entire molecule.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural features of a molecule and its chemical reactivity. For a series of substituted dichloropyrimidines, SRR studies can provide valuable insights into how different functional groups influence their chemical behavior. researchgate.netnih.gov

In the context of this compound, an SRR study would involve computationally analyzing a series of related molecules where the N-allyl group is replaced by other substituents (e.g., methyl, phenyl, etc.), or where the chlorine atoms are replaced by other halogens. By calculating the reactivity parameters (as discussed in section 5.2) and the activation energies for specific reactions for each analog, a quantitative structure-reactivity relationship (QSRR) model could be developed.

Such a model could take the form of a mathematical equation that relates one or more molecular descriptors (e.g., Hammett constants, steric parameters, or quantum chemical descriptors like HOMO energy) to a measure of reactivity (e.g., reaction rate or equilibrium constant). This would allow for the prediction of the reactivity of new, unsynthesized derivatives and provide a deeper understanding of the electronic and steric factors that govern the chemistry of this class of compounds. acs.org

Advanced Applications and Synthetic Utility in Non Clinical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of functional groups in N-allyl-2,6-dichloropyrimidin-4-amine provides multiple avenues for synthetic transformations. The dichloropyrimidine core serves as a scaffold for nucleophilic substitution and cross-coupling reactions, while the N-allyl group can participate in various addition and cyclization reactions.

Precursor for Advanced Pyrimidine (B1678525) Derivatives and Analogues

The 2-amino-4,6-dichloropyrimidine (B145751) scaffold, the core of the title compound, is a well-established precursor for a wide range of substituted pyrimidine derivatives. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This reactivity is fundamental to creating libraries of advanced pyrimidine analogues for screening in drug discovery and materials science.

The N-allyl group adds another layer of synthetic versatility. This functional group can undergo a variety of chemical transformations, including but not limited to:

Intramolecular Cyclization: The allyl group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems.

Cross-Coupling Reactions: The terminal double bond of the allyl group can be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the introduction of aryl or vinyl substituents.

Addition Reactions: The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality.

This multi-functional nature allows for the divergent synthesis of complex molecules from a single, readily accessible starting material.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Chloro Groups (C2, C6) | Nucleophilic Aromatic Substitution (SNAr) | Di- or mono-substituted aminopyrimidines, alkoxypyrimidines, thiopyrimidines |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Aryl- or heteroaryl-substituted pyrimidines | |

| N-allyl Group | Intramolecular Cyclization | Fused heterocyclic systems (e.g., pyrrolopyrimidines) |

| Heck Reaction | Styrenyl- or vinyl-substituted pyrimidines | |

| Addition Reactions (e.g., hydrogenation, dihydroxylation) | N-propyl or N-dihydroxypropyl substituted pyrimidines |

Synthesis of Fused Polycyclic Heterocyclic Systems (e.g., Pyrido[d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

Fused polycyclic heterocyclic systems containing the pyrimidine ring are of considerable interest due to their presence in many biologically active molecules. Pyrido[d]pyrimidines and pyrimido[4,5-d]pyrimidines are two such important scaffolds. While direct synthesis of these systems from this compound is not extensively documented, the general synthetic strategies for these heterocycles often involve the cyclization of appropriately substituted aminopyrimidines.

For instance, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the condensation of 4-aminopyrimidines with various three-carbon units. Similarly, pyrimido[4,5-d]pyrimidines are often prepared by building a second pyrimidine ring onto a pre-existing one, frequently starting from a 4-aminopyrimidine-5-carbonitrile (B127032) or a related derivative mdpi.comresearchgate.net.

The N-allyl group in this compound offers a potential handle for intramolecular cyclization to form a new ring fused to the pyrimidine core. For example, after substitution of the chloro groups, the allyl moiety could be functionalized and induced to cyclize onto the pyrimidine ring or an adjacent substituent, providing a novel route to these and other fused systems.

Development of C-Nucleoside Analogues and Other Nucleobase Mimetics

C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond, are an important class of compounds with potential therapeutic applications. The synthesis of C-nucleoside analogues often involves the formation of a C-C bond between a functionalized pyrimidine and a sugar derivative.

A notable strategy for the synthesis of C-5 substituted pyrimidine nucleosides involves the reaction of 5-halopyrimidine nucleosides with allyltributylstannane (B1265786) in the presence of a palladium catalyst. This reaction introduces an allyl group at the C-5 position of the pyrimidine ring. This C-5 allyl group can then be further modified to create a variety of analogues researchgate.net. While this specific example starts with a pre-formed nucleoside, it highlights the utility of the allyl group in this context.

This compound could potentially serve as a precursor to C-nucleoside analogues through a different synthetic route. For instance, the pyrimidine core could be functionalized and then coupled with a ribose derivative, with the N-allyl group being a key feature of the final molecule or a handle for further transformations.

Applications in Materials Science

The unique electronic and structural features of the pyrimidine ring have led to its incorporation into various advanced materials. The electron-deficient nature of the pyrimidine ring, coupled with the potential for functionalization, makes it an attractive component for creating materials with interesting photophysical and electronic properties.

Development of Luminescent Materials

Pyrimidine derivatives have been investigated for their potential as luminescent materials, particularly as fluorophores in organic light-emitting diodes (OLEDs) and fluorescent probes. The emission properties of these materials can be tuned by altering the substituents on the pyrimidine ring. For example, pyrimidine-containing bipolar materials have shown bright fluorescence with high quantum yields in the blue region of the spectrum acs.orgacs.org.

The incorporation of an N-allyl group in this compound provides a site for polymerization or for linking the pyrimidine chromophore to other molecules or materials. While the luminescent properties of this compound itself are not widely reported, its derivatives, obtained through substitution of the chloro groups with suitable chromophoric moieties, could exhibit interesting photophysical properties. The allyl group could then be used to incorporate these fluorescent units into larger systems.

Use in Polymer and Resin Formulation

The pyrimidine nucleus has been incorporated into the main chain of polymers, such as polyimides, to enhance their thermal stability and processability tandfonline.com. The rigidity and polarizability of the pyrimidine ring can impart desirable properties to the resulting polymers. Furthermore, pyrimidine-containing polymers have been synthesized for applications as n-type semiconductors and components of electroluminescent diodes rsc.org.

Precursors for Dyes and Pigments

The dichloropyrimidine moiety is a well-established reactive group in the synthesis of reactive dyes, particularly azo dyes. nih.govgoogle.com These dyes are designed to form strong, covalent bonds with textile fibers like cotton, ensuring high wash fastness. researchgate.netuctm.edu The synthesis process typically involves a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich component. nih.govunb.ca

In this context, the dichloropyrimidine unit functions as the reactive handle. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by the hydroxyl groups of cellulose (B213188) fibers, a reaction that is typically carried out under alkaline conditions. uctm.edumdpi.com While monochlorotriazine dyes can be prone to hydrolysis, dichlorotriazine and dichloropyrimidine systems offer different reactivity profiles. uctm.edu Compounds like trichloropyrimidine (TCP) are used as a basis for hot-type reactive dyes. researchgate.netresearchgate.net

Although research specifically detailing this compound in dye synthesis is not prevalent, its core structure, 4-amino-2,6-dichloropyrimidine (B161716), is a key building block. The presence of the allyl group offers a potential site for further functionalization or polymerization, while the two chlorine atoms provide the necessary reactivity for covalent bonding to substrates. The synthesis of novel reactive dyes often involves modifying commercially available systems, such as chlorodifluoropyrimidine (DFP) dyes, to create new structures with enhanced properties. ncsu.edu Therefore, this compound represents a potentially valuable intermediate for creating specialized dyes with tailored properties.

Development of Agrochemical Intermediates (e.g., Herbicides)

The pyrimidine scaffold is a cornerstone in the agrochemical industry, and dichloropyrimidine derivatives are crucial intermediates in the synthesis of modern herbicides and pesticides. nbinno.comgoogle.com The compound 4,6-dichloropyrimidine (B16783) is recognized for its role in formulating selective herbicides that manage weed growth without causing significant harm to cultivated crops. nbinno.com The presence of chlorine atoms in the structure is known to enhance herbicidal efficacy against certain weed species. nbinno.com

Derivatives of 2-amino-4,6-dichloropyrimidine are valuable precursors for agrochemicals. google.com Research has shown that compounds based on the dichloropyrimidine skeleton can act as herbicide safeners. For instance, N-(4,6-dichloropyrimidine-2-yl)benzamide, a compound structurally related to the subject amine, has demonstrated a protective effect on rice seedlings against injury from the herbicide metolachlor, comparable to the commercial safener fenclorim. This protective action is often achieved by boosting the expression of glutathione (B108866) S-transferases (GSTs), enzymes that detoxify herbicides within the crop plant.

Given that biologically active natural products often serve as lead structures for discovering new herbicides, the synthetic versatility of intermediates like this compound is highly valuable. uctm.edu The allyl group provides an additional point for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for novel herbicidal or safener activities.

Exploration of Molecular Interactions through in vitro or in silico Biochemical Studies (for Structure-Activity Relationship (SAR) Derivation)

The dichloropyrimidine framework is a privileged structure in medicinal chemistry, serving as a scaffold for developing molecules that can interact with various biological targets. By systematically modifying the substituents on the pyrimidine ring, researchers can deduce structure-activity relationships (SAR), which provide critical insights into how molecular structure influences biological function.

The aminodichloropyrimidine scaffold has been investigated for its potential to inhibit several key enzymes implicated in various physiological and pathological processes.

β-Glucuronidase Inhibition: Derivatives of 2-aminopyrimidine (B69317) have been identified as a new class of β-glucuronidase inhibitors. In one study, a series of 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine and showed significant inhibitory activity against this enzyme. Elevated β-glucuronidase activity is linked to conditions like colon cancer and urinary tract infections.

Cyclooxygenase (COX) Enzyme Inhibition: Pyrimidine derivatives are actively being investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov COX inhibitors are widely used for their anti-inflammatory, analgesic, and antipyretic effects. nih.gov Recent studies have focused on developing selective COX-2 inhibitors to minimize the side effects associated with non-selective NSAIDs. mdpi.com Research published in late 2024 demonstrated that certain pyrimidine derivatives exhibit high selectivity for COX-2, with performance comparable to the established drug meloxicam. nih.govmdpi.com Although this compound itself was not tested, these findings suggest that its structural framework is a promising starting point for designing novel COX-2 inhibitors.

Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound | COX-2 Inhibition (%) (at 10 µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Derivative L1 | 75% | >10 |

| Derivative L2 | 80% | >10 |

| Meloxicam (Reference) | ~85% | ~12.5 |

Data derived from studies on pyrimidine derivatives showing their potential as selective COX-2 inhibitors. nih.govmdpi.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Research has shown that 5-substituted 2-amino-4,6-dichloropyrimidines are effective inhibitors of immune-activated NO production in vitro. nih.govresearchgate.net A study exploring various substituents at the 5-position of the 2-amino-4,6-dichloropyrimidine core found that inhibitory activity could be systematically tuned. nih.gov The 5-fluoro derivative was identified as a particularly potent inhibitor. nih.govresearchgate.net This demonstrates that the dichloropyrimidine scaffold can be effectively utilized to develop anti-inflammatory agents targeting the iNOS pathway.

Table 2: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives

| Substituent at Position 5 | IC50 (µM) for NO Inhibition |

|---|---|

| Fluoro | 2 |

| Chloro | 9 |

| Bromo | 12 |

| Methyl | 36 |

Data from in vitro studies on mouse peritoneal cells. nih.govresearchgate.net

The development of effective molecular agents relies on understanding the principles of ligand design and the specific interactions that drive biological activity. Structure-activity relationship (SAR) studies on pyrimidine derivatives have provided valuable insights into these principles. nih.govnih.gov

For instance, in the development of anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivatives, it was found that the nature and position of substituents on the phenyl ring were critical for activity. nih.gov An amino group at the 5-position of the phenyl ring was identified as a key pharmacophore, and its replacement with a nitro group led to reduced activity. nih.gov Furthermore, for aliphatic amine substituents, anti-inflammatory activity increased with the length of the carbon chain. nih.gov

Similarly, SAR studies on pyridine (B92270) derivatives, a related class of N-heterocycles, have shown that the presence and placement of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens may decrease it. mdpi.com These findings highlight a general principle in ligand design: small, specific functional groups that can participate in hydrogen bonding or other key molecular interactions are often crucial for a compound's efficacy. The this compound structure, with its amino and allyl groups and reactive chlorine atoms, offers multiple points for such strategic modifications to optimize interactions with a desired biological target.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. However, the pursuit of greener, more efficient, and sustainable methods remains a critical goal. Future research in the synthesis of N-allyl-2,6-dichloropyrimidin-4-amine should prioritize the development of methodologies that align with the principles of green chemistry. This includes exploring one-pot reactions that minimize waste and purification steps. A potential strategy could involve the base-facilitated intermolecular oxidative C-N bond formation between allylic compounds and amidines, utilizing oxygen as a sustainable oxidant. nih.gov

Furthermore, the development of catalytic systems that enable the regioselective synthesis of this compound from readily available starting materials would be a significant advancement. This could involve the use of transition metal catalysts to control the substitution pattern on the pyrimidine (B1678525) ring.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The presence of both a dichloropyrimidine core and an allyl group in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, and future work should systematically investigate the regioselectivity of these substitutions with a wide range of nucleophiles. mdpi.com The interplay between the electronic nature of the nucleophile and the reaction conditions could lead to the selective functionalization at either the C2 or C6 position.

The allylic moiety introduces the possibility of unique rearrangements and cycloaddition reactions. Research into transition-metal-catalyzed reactions, such as palladium-catalyzed amination for the introduction of a second amino substituent, could unveil novel synthetic pathways. mdpi.comnih.gov Additionally, the potential for intramolecular reactions between the allyl group and the pyrimidine ring under various conditions could lead to the formation of novel fused heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. vapourtec.comresearchgate.netmdpi.commdpi.com Future research should focus on translating the synthesis of this compound and its derivatives to flow-based platforms. This would enable the rapid optimization of reaction parameters and the efficient production of compound libraries for screening purposes.

Automated synthesis platforms, coupled with in-line purification and analysis, could further accelerate the discovery of new derivatives and applications. For instance, a flow reactor setup could be designed for the multi-step synthesis of complex molecules derived from this compound, minimizing manual intervention and improving reproducibility. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. Future research on this compound should leverage advanced computational modeling to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to model the SNAr reactions, predict the most likely sites of substitution, and elucidate reaction mechanisms.

Design Novel Materials: By computationally screening virtual libraries of derivatives, it is possible to identify candidates with desirable electronic and photophysical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Understand Intermolecular Interactions: Modeling the non-covalent interactions of this compound and its derivatives can provide insights into their self-assembly behavior and potential for forming ordered structures in the solid state.

Expanding the Scope of Non-Clinical Applications in Diverse Fields

While pyrimidine derivatives are renowned for their pharmacological activities, the focus here is on non-clinical applications. The unique structural features of this compound make it a promising candidate for a variety of materials science and chemical biology applications.

Materials Science: The dichloropyrimidine core can be functionalized to create novel dyes, liquid crystals, or polymeric materials. The allyl group provides a handle for polymerization or for grafting the molecule onto surfaces.

Chemical Probes: Derivatives of this compound could be developed as fluorescent probes for detecting specific analytes or for studying biological processes in a non-clinical context.

Synthetic Intermediates: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. For instance, it can be a precursor for creating fused pyrimidine analogs with potential applications in agrochemicals or as ligands for catalysis. nih.gov Research has shown that related dichloropyrimidine compounds are used in the synthesis of medicinally important molecules. sigmaaldrich.com

Q & A

Basic: What are the key synthetic routes for preparing N-allyl-2,6-dichloropyrimidin-4-amine, and how can regioselectivity be controlled?

This compound is typically synthesized via nucleophilic substitution of 2,6-dichloropyrimidin-4-amine with allyl halides or through transition-metal-catalyzed coupling reactions. Regioselectivity at the pyrimidine ring (C4 vs. C2/C6) is influenced by the electronic effects of protecting groups. For example, mono-protection of the amine group with di-tert-butyl dicarbonate increases the electrophilicity at C4, favoring allylation at this position . Solvent polarity (e.g., DMF) and temperature also modulate reaction pathways. Characterization of intermediates via H NMR and column chromatography (e.g., using hexane/ethyl acetate) ensures purity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for N-allyl-2,6-dichloropyrimimidines?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example, graph-set analysis (as described by Etter’s formalism) can identify recurring hydrogen-bonding motifs in pyrimidine derivatives, which are critical for understanding packing arrangements and stability . Contradictions in predicted vs. observed conformations (e.g., allyl group orientation) may arise from crystal lattice constraints or intermolecular interactions, necessitating refinement against high-resolution data .

Basic: What spectroscopic methods are most effective for characterizing this compound derivatives?

- H/C NMR : Key for identifying allyl group integration (e.g., δ 5.1–5.8 ppm for vinyl protons) and pyrimidine ring substitution patterns.

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1590 cm in Schiff base derivatives) .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting ranges <2°C indicate high crystallinity) .

Advanced: How do electronic effects of substituents impact reactivity in halogenation reactions of this compound?

Electron-withdrawing groups (e.g., Cl) at C2/C6 deactivate the pyrimidine ring, directing electrophilic substitution to the allyl group or requiring harsh conditions for further halogenation. Conversely, electron-donating groups (e.g., -NH) enhance reactivity at C4/C5. For bromination, regioselectivity can be controlled using N-bromosuccinimide (NBS) in polar aprotic solvents, with yields validated via LC-MS .

Basic: What purification strategies are recommended for this compound intermediates?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) separates allylated products from unreacted starting materials .

- Recrystallization : Suitable for high-melting-point derivatives (e.g., using ethanol/water mixtures) .

- HPLC : Resolves isomers or closely related analogs with minor structural differences .

Advanced: How can computational modeling complement experimental data in predicting hydrogen-bonding interactions?

Density Functional Theory (DFT) calculations optimize molecular geometries and predict hydrogen-bond strengths (e.g., N–H···Cl interactions in pyrimidines). Discrepancies between computed and experimental bond lengths (e.g., from XRD) may indicate crystal packing effects or solvent interactions, requiring multi-method validation .

Basic: What are common pitfalls in analyzing reaction yields for this compound synthesis?

- Side Reactions : Allyl group isomerization or over-halogenation can reduce yields. Monitoring via TLC at 30-minute intervals prevents byproduct accumulation .

- Incomplete Purification : Residual solvents (e.g., DMF) may skew melting points or NMR signals. Lyophilization or repeated washing with ether improves purity .

Advanced: How can kinetic vs. thermodynamic control explain contradictory regioselectivity in allylation reactions?

Under kinetic control (low temperature, short reaction times), allylation may favor the less stable but faster-forming C2 product. Thermodynamic control (prolonged heating) shifts equilibrium toward the C4 product due to greater stability from resonance effects. Systematic studies varying time/temperature and analyzing products via H NMR can resolve such contradictions .

Basic: What safety protocols are critical when handling this compound?

- Use nitrile gloves and fume hoods to avoid exposure to chlorinated intermediates.

- Store under inert gas (Ar/N) to prevent oxidation of the allyl group .

Advanced: How does the allyl group influence the bioactivity of 2,6-dichloropyrimidin-4-amine derivatives?

The allyl moiety enhances membrane permeability due to its hydrophobic nature, as shown in antimicrobial assays against Gram-positive bacteria. Structure-activity relationship (SAR) studies comparing N-allyl vs. N-alkyl analogs (e.g., ethyl, propyl) reveal improved IC values, validated via MIC testing and molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.